![molecular formula C27H25N3O2 B2765519 8-ethoxy-3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866810-98-2](/img/structure/B2765519.png)
8-ethoxy-3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-ethoxy-3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a bicyclic system with a pyrazole ring fused to a quinoline. The molecule also has various substituents, including an ethoxy group at the 8-position, a 4-methoxyphenyl group at the 3-position, and a 3-methylbenzyl group at the 5-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring system and the various substituents. The presence of the ethoxy, methoxyphenyl, and methylbenzyl groups would likely have significant effects on the compound’s physical and chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the various substituents in this compound would likely affect properties such as its polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Structural Analysis
- Practical and Large-Scale Synthesis : A study detailed an efficient synthesis route for related octahydrobenzo[g]quinolines, showcasing a method that is feasible for large-scale manufacturing, using readily available materials (Bänziger, Cercus, Stampfer, & Sunay, 2000).
- Dimensionality of Supramolecular Aggregation : Research on dihydrobenzopyrazoloquinolines revealed how substitution affects supramolecular aggregation, leading to different structural formations, which is crucial for understanding molecular interactions and designing molecules with desired properties (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).
- Synthesis of Conformationally Constrained Derivatives : Another study reported the synthesis of novel pyrazolo[4,3-c]quinoline derivatives, indicating the exploration of these compounds as potential ligands for the estrogen receptor, demonstrating the interest in modifying the core structure for specific biological targets (Kasiotis, Fokialakis, & Haroutounian, 2006).
Biological Activities and Potential Applications
- Antimicrobial Agents : The creation of novel pyrazolo[3,4-d]pyrimidine derivatives was explored for their antimicrobial properties, showcasing the potential of quinoline derivatives in developing new therapeutic agents (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
- Cytotoxic Activity : Carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized and tested for cytotoxic activity against various cancer cell lines, highlighting the potential of such compounds in cancer research (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
- Antioxidant Properties : A study on coumarin fused with quinoline derivatives demonstrated their ability to quench radicals and inhibit DNA oxidation, suggesting these compounds as novel antioxidants (Xi & Liu, 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
8-ethoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2/c1-4-32-22-12-13-25-23(15-22)27-24(17-30(25)16-19-7-5-6-18(2)14-19)26(28-29-27)20-8-10-21(31-3)11-9-20/h5-15,17H,4,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXKFUBSEFISHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)OC)CC5=CC=CC(=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

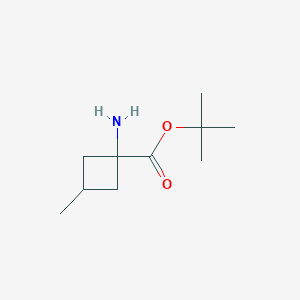

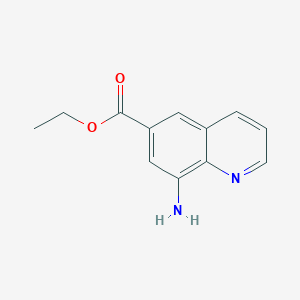
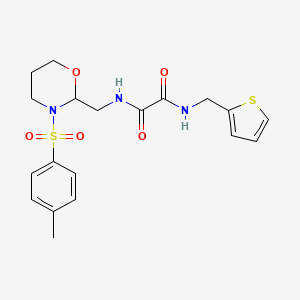

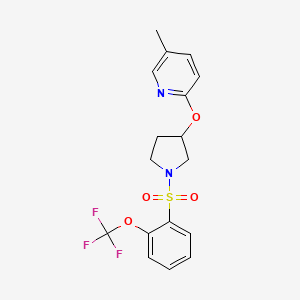
![N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2765447.png)
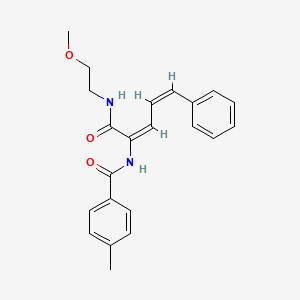

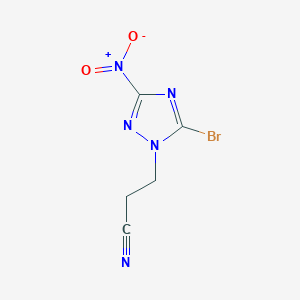
![3-(2-chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2765455.png)
![Methyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2765457.png)

